![molecular formula C16H28N2O2 B2820419 Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate CAS No. 2287345-38-2](/img/structure/B2820419.png)
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate
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Overview
Description
“Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate” is a complex organic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate” is complex, with a central core of the family of tropane alkaloids . The compound has a molecular weight of 227.3 .Chemical Reactions Analysis
The stereochemical control in the synthesis of “Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate” is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis
“Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate” is a white crystalline powder, soluble in organic solvents . It has a molecular weight of 227.3 .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of “Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate”, is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes, which are related to the structure of “Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
Synthetic Methodology
The 8-azabicyclo[3.2.1]octane scaffold is used in synthetic methodology in Organic & Biomolecular Chemistry . It is used in the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Biomass Valorization
The compound is also used in the valorization of biomass-derived compounds through photochemical transformations . This involves the conversion of biomass into valuable industrial products using various chemical processes .
Mechanism of Action
Target of Action
The compound belongs to the family of tropane alkaloids , which are known to interact with various receptors in the nervous system, such as muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Tropane alkaloids, in general, are known to act as competitive antagonists at postganglionic muscarinic receptor sites of the parasympathetic nervous system . They inhibit the action of acetylcholine and other cholinergic stimuli at these receptors, which can lead to various physiological effects.
Biochemical Pathways
Tropane alkaloids are known to influence the cholinergic system , which involves numerous biochemical pathways related to the synthesis, release, and degradation of acetylcholine, a key neurotransmitter.
Result of Action
The interaction of tropane alkaloids with the cholinergic system can lead to a wide array of effects, depending on the specific receptors involved and the location of these receptors in the body .
properties
IUPAC Name |
tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-12-6-7-13(18)11-16(10-12)8-4-5-9-17-16/h12-13,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMUGSNHQZRLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CCCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate |
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